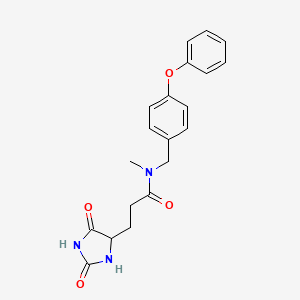![molecular formula C13H15N5O3 B5531243 N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B5531243.png)
N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyimino group, and a methoxy group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 4-aminophenol with ethyl chloroformate to form an intermediate, which is then reacted with 2,4,6-trichloro-1,3,5-triazine. The resulting compound undergoes further reactions with hydroxylamine and methoxyamine to introduce the hydroxyimino and methoxy groups, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,3,5-Triazine derivatives: Widely used in agriculture as herbicides and in medicine as therapeutic agents.
Uniqueness
N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyimino group, in particular, distinguishes it from other triazine derivatives and contributes to its potential as an enzyme inhibitor and therapeutic agent .
Properties
IUPAC Name |
(NE)-N-[[4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-3-14-11-16-12(20-2)18-13(17-11)21-10-6-4-9(5-7-10)8-15-19/h4-8,19H,3H2,1-2H3,(H,14,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQKGJGWWHXAW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)
![6-Phenyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione](/img/structure/B5531168.png)

![3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone](/img/structure/B5531182.png)
![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)


![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)
![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)

